(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group is widely used in peptide synthesis for temporary α-amino protection due to its stability under basic conditions and ease of removal with piperidine . For example, the o-tolyl-substituted variant (HY-W010984) has a molecular formula of C₂₅H₂₃NO₄ and a molecular weight of 401.45 g/mol, with HPLC purity exceeding 99% . The 2,4-difluoro substitution likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in medicinal chemistry and peptide-based drug development .
Properties
IUPAC Name |
(2S)-3-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBGJWYZYONGDV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fmoc-L-2,4-Difluorophe, also known as FMOC-2,4-DIFLUORO-L-PHENYLALANINE or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid, is primarily used as a protecting group for amines. The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride.
Mode of Action
The Fmoc group is a base-labile protecting group used in organic synthesis. It is introduced to protect the amine group during the synthesis process and is later removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of peptides and proteins, where it protects the amine group during the synthesis process.
Result of Action
The primary result of the action of Fmoc-L-2,4-Difluorophe is the protection of the amine group during the synthesis of peptides and proteins. This protection allows for the successful synthesis of these compounds without unwanted side reactions.
Action Environment
The action of Fmoc-L-2,4-Difluorophe is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of the compound. For instance, the Fmoc group is removed by a base, so the pH of the environment can affect this process.
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorenylmethoxycarbonyl (Fmoc) group: Commonly used in peptide synthesis as a protecting group.
- Difluorophenyl moiety : Imparts unique electronic properties that may influence biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N2O4 |
| Molecular Weight | 396.42 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves:
- Protection of the amine group using the Fmoc group.
- Formation of the difluorophenyl propanoic acid moiety through specific coupling reactions.
- Purification via chromatography to isolate the final product.
This multi-step synthesis allows for the introduction of various functional groups tailored for specific applications in drug design and peptide synthesis .
Biological Activity
The biological activity of this compound is closely linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:
- Anticholinesterase Activity : Some Fmoc-protected amino acids have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .
- Enzyme Interaction Studies : The compound's interactions with enzymes can elucidate its mechanism of action and therapeutic pathways.
The mechanism of action involves:
- Interaction with Biological Targets : The Fmoc group provides stability during chemical reactions, while the difluorophenyl moiety may engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions with proteins or enzymes .
Case Studies and Research Findings
- Fluorescent Probes : Research has indicated that fluorene derivatives can serve as effective fluorescent probes in bioimaging due to their high quantum yields and photostability . This property can be leveraged for tracking biological processes in real-time.
- Peptide Synthesis Applications : The compound has been utilized in synthesizing peptides that demonstrate various biological activities, including antimicrobial and anticancer properties. Bioassays have been conducted to evaluate the efficacy of these peptides against specific targets .
- Pharmaceutical Development : The unique structure of this compound allows it to be a precursor for developing novel pharmaceutical agents targeting specific pathways involved in diseases such as cancer and Alzheimer’s disease .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-2,4-difluorophenylalanine is primarily utilized in peptide synthesis due to its ability to protect amino acids during coupling reactions. The Fmoc group can be removed under mild basic conditions, facilitating the sequential addition of amino acids to form peptides. This property is essential for creating peptides with specific sequences that can exhibit desired biological activities.
Drug Development
The incorporation of difluorophenylalanine into peptides has been shown to enhance the pharmacological properties of the resulting compounds. The difluoro substitution can increase metabolic stability and alter the physicochemical properties of peptides, making them more suitable for therapeutic applications.
Case Study : Research has demonstrated that peptides containing difluorophenylalanine exhibit improved binding affinity to target receptors compared to their non-fluorinated counterparts. This modification has implications in developing more effective drugs for various diseases, including cancer and metabolic disorders.
Structure-Activity Relationship (SAR) Studies
The unique structure of Fmoc-L-2,4-difluorophenylalanine allows researchers to conduct SAR studies effectively. By systematically altering the peptide sequences and incorporating this fluorinated amino acid, scientists can evaluate how changes affect biological activity and binding interactions with biological targets.
Research indicates that peptides synthesized using Fmoc-L-2,4-difluorophenylalanine can exhibit significant biological activities, including:
- Antimicrobial Properties : Certain peptides have shown effectiveness against bacterial strains.
- Antitumor Activity : Peptides designed with this amino acid have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related Fmoc-protected amino acids, focusing on substituent effects, physicochemical properties, and applications.
Structural and Electronic Differences
Substituent Position and Halogenation Target Compound: 2,4-Difluorophenyl group. The fluorine atoms at the 2- and 4-positions create an electron-deficient aromatic ring, enhancing resistance to oxidative metabolism and improving membrane permeability . Compound: 2,3,5,6-Tetrafluorophenyl group. Compound: o-Tolyl group (2-methylphenyl). The methyl group increases hydrophobicity but lacks the electron-withdrawing effects of fluorine, which may limit metabolic stability . Compound: 4-(Difluoromethyl)phenyl. The difluoromethyl group introduces both lipophilicity and polarity, balancing solubility and cell penetration .
Backbone Modifications Compound: Incorporates a tetrazole ring instead of a carboxylic acid. This modification enhances bioavailability and mimics carboxylate interactions in protein binding . Compound: 6-Chloroindol-3-yl substituent.
Physicochemical Properties
Q & A
Q. Why do conflicting GHS classifications exist for similar Fmoc derivatives?
- Variations arise from differences in substituents (e.g., methyl vs. trifluoromethyl groups) affecting toxicity profiles. Cross-reference SDS data for acute oral (H302) and inhalation (H335) hazards across analogs .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | THF (anhydrous) | +15% vs. DCM | |
| Coupling Agent | PyBOP | +20% vs. HOBt | |
| Deprotection Time | 30 min (20% piperidine) | >95% efficiency |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation Pathway | Mitigation Strategy | Reference |
|---|---|---|---|
| pH 3, 37°C, 24h | Fmoc hydrolysis | Store under N₂ atmosphere | |
| pH 9, 25°C, 48h | Racemization | Use chiral catalysts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
